molecular formula C10H16N4O B13255414 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine

Cat. No.: B13255414
M. Wt: 208.26 g/mol
InChI Key: HCDQMXVLYZSNHH-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine is a chemical compound that features a unique structure combining a cyclopropyl group, an oxadiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine typically involves the reaction of cyclopropyl-containing precursors with oxadiazole intermediates. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity to its targets, while the piperazine moiety can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine is unique due to its combination of a cyclopropyl group, an oxadiazole ring, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

3-cyclopropyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H16N4O/c1-14-5-4-11-6-8(14)10-12-9(13-15-10)7-2-3-7/h7-8,11H,2-6H2,1H3

InChI Key

HCDQMXVLYZSNHH-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC1C2=NC(=NO2)C3CC3

Origin of Product

United States

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